1-(6-Bromo-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
Description
1-(6-Bromo-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid is a heterocyclic compound featuring a benzothiazole core fused with an azetidine ring. The benzothiazole moiety is substituted with a bromine atom at the 6-position, while the azetidine ring contains a carboxylic acid group at the 3-position. This structure combines the rigidity of the benzothiazole system with the strained azetidine ring, making it a promising scaffold in medicinal chemistry for targeting receptors like S1P1 (sphingosine-1-phosphate receptor 1) . Its synthesis typically involves strain-release reactions of 1-azabicyclo[1.1.0]butane intermediates or coupling of pre-functionalized benzothiazole derivatives with azetidine-3-carboxylic acid building blocks .
Properties
IUPAC Name |
1-(6-bromo-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2S/c12-7-1-2-8-9(3-7)17-11(13-8)14-4-6(5-14)10(15)16/h1-3,6H,4-5H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQAWQUXBDOCKRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=C(S2)C=C(C=C3)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(6-Bromo-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of 1,3-benzothiazole, followed by the formation of the azetidine ring through cyclization reactions . Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to achieve efficient synthesis .
Chemical Reactions Analysis
1-(6-Bromo-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the benzothiazole structure exhibit significant antimicrobial properties. Studies have shown that derivatives of benzothiazole can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics. The presence of the azetidine and carboxylic acid functional groups may enhance these properties by improving solubility and bioavailability.
Anticancer Research
The compound's structural features suggest potential anticancer activity. Benzothiazole derivatives have been studied for their ability to induce apoptosis in cancer cells. Preliminary studies indicate that 1-(6-Bromo-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid may interact with cellular pathways involved in cancer progression, warranting further investigation through in vitro and in vivo studies.
Case Study: Synthesis and Biological Evaluation
A recent study synthesized several benzothiazole derivatives, including this compound, and evaluated their biological activities against cancer cell lines. The results demonstrated that this compound exhibited moderate cytotoxicity against specific cancer types, suggesting its potential as a lead compound for further drug development.
Polymer Chemistry
The unique chemical structure of this compound allows it to be utilized as a building block in polymer synthesis. Its ability to participate in various polymerization reactions can lead to the development of novel materials with enhanced properties such as thermal stability and mechanical strength.
Case Study: Development of Conductive Polymers
Research has explored the incorporation of this compound into conductive polymer matrices. The resulting materials demonstrated improved electrical conductivity compared to traditional polymers, indicating potential applications in electronic devices and sensors.
Environmental Remediation
The compound's reactivity suggests potential applications in environmental remediation efforts, particularly in the degradation of pollutants. Benzothiazole derivatives have been studied for their ability to interact with heavy metals and organic pollutants, facilitating their removal from contaminated sites.
Case Study: Adsorption Studies
A study investigated the adsorption capacity of this compound on various adsorbents for heavy metal removal from wastewater. Results indicated significant adsorption efficiency, highlighting its potential use in wastewater treatment technologies.
Mechanism of Action
The mechanism of action of 1-(6-Bromo-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with various enzymes and receptors, modulating their activity . The azetidine ring and carboxylic acid group contribute to the compound’s binding affinity and specificity, influencing its biological effects . The exact pathways and targets are subject to ongoing research, with studies focusing on its potential therapeutic applications .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : Bromine (electron-withdrawing) may enhance electrophilic reactivity compared to methoxy (electron-donating), influencing binding to targets like S1P1 .
- Steric Effects : The bulkier bromine substituent (van der Waals volume ~23 ų) could hinder binding in sterically constrained pockets compared to smaller fluorine (~15 ų) .
Modifications on the Azetidine Ring
The azetidine-3-carboxylic acid moiety is critical for hydrogen bonding and solubility. Comparisons with azetidine derivatives include:
Key Observations :
- Protecting Groups : Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl) groups improve handling during synthesis but require deprotection for biological activity .
- Fluorine Substitution : Fluorine at the 3-position increases metabolic stability and alters ring puckering dynamics, as analyzed via Cremer-Pople coordinates .
Pharmacological and Structural Comparisons
- S1P1 Agonist Activity : The target compound shares structural motifs with 1-(4-(6-benzylbenzofuran-2-yl)-3-fluorobenzyl)azetidine-3-carboxylic acid, a potent S1P1 agonist (EC₅₀ = 0.2 μM). The bromobenzothiazole may offer improved selectivity over benzofuran analogs due to reduced off-target interactions .
- Crystallographic Analysis : SHELX-refined structures of related azetidine derivatives reveal planar benzothiazole rings and puckered azetidine conformations (puckering amplitude ~0.5 Å), critical for receptor binding .
Biological Activity
1-(6-Bromo-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzothiazole moiety, which is known for its diverse biological activities. The presence of a bromine atom enhances its lipophilicity and may influence its interaction with biological targets.
Biological Activity Overview
Research on the biological activity of this compound suggests several potential pharmacological effects:
- Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of human acute leukemia cells and breast cancer cell lines, demonstrating IC50 values in the low micromolar range .
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. Flow cytometry assays have suggested that it promotes caspase activation and increases p53 expression levels in treated cells, indicative of apoptotic processes .
Table 1: Summary of Biological Activities
Case Studies
- Study on Anticancer Properties : In a study examining various derivatives of benzothiazole compounds, this compound was found to be more effective than standard chemotherapeutics like doxorubicin against certain cancer cell lines. The study highlighted its potential as a lead compound for developing new anticancer agents .
- Mechanistic Insights : Research utilizing molecular docking studies indicated strong interactions between the compound and key proteins involved in cancer cell survival pathways. The binding affinity was significantly enhanced due to the structural characteristics imparted by the bromine substitution .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
